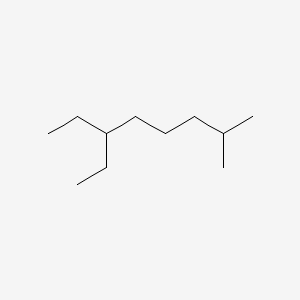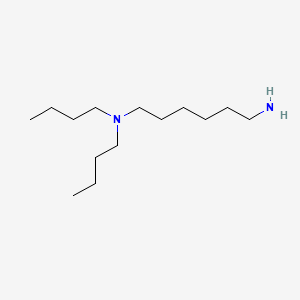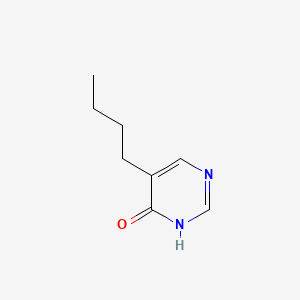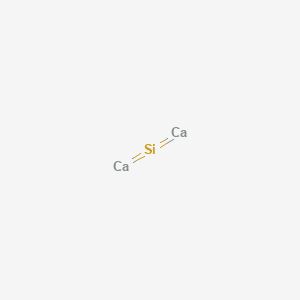
Cobalt glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt glycolate is a coordination compound formed by the reaction of cobalt ions with glycolic acid It is part of the broader class of metal glycolates, which are known for their unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt glycolate can be synthesized through several methods, including:
Direct Reaction: Cobalt salts such as cobalt acetate, cobalt chloride, or cobalt nitrate are reacted with glycolic acid in an aqueous solution.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides in the presence of glycolic acid.
Industrial Production Methods
Industrial production of this compound often employs the sol-gel method due to its scalability and ability to produce high-purity materials. The process involves the use of cobalt alkoxides and glycolic acid, followed by controlled heating to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt glycolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cobalt oxide, which is useful in catalysis and materials science.
Thermal Decomposition: Upon heating, this compound decomposes to form cobalt oxide and other by-products.
Coordination Reactions:
Common Reagents and Conditions
Thermal Decomposition: Conducted under controlled heating conditions, often in an inert atmosphere such as helium.
Major Products Formed
Aplicaciones Científicas De Investigación
Cobalt glycolate has a wide range of applications in scientific research, including:
Materials Science: Employed in the synthesis of nanostructured materials with unique optical and electronic properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Environmental Science: Utilized in the development of sensors for detecting environmental pollutants.
Mecanismo De Acción
The mechanism of action of cobalt glycolate involves its ability to coordinate with other molecules and ions, altering their chemical reactivity and properties. In catalysis, this compound acts as a precursor to cobalt oxide, which serves as an active site for various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic compounds or the reduction of pollutants .
Comparación Con Compuestos Similares
Cobalt glycolate can be compared with other metal glycolates, such as:
Manganese Glycolate: Similar in structure but exhibits different catalytic properties due to the presence of manganese ions.
Nickel Glycolate: Used in similar applications but has distinct electronic and magnetic properties.
Zinc Glycolate: Often used as a precursor for zinc oxide, which has applications in photocatalysis and electronics.
Uniqueness
This compound is unique due to its ability to form stable coordination complexes and its versatility in various applications, from catalysis to biomedical research. Its thermal stability and ability to form nanostructured materials further enhance its potential in scientific research .
Propiedades
Número CAS |
26656-81-5 |
|---|---|
Fórmula molecular |
C4H6CoO6 |
Peso molecular |
209.02 g/mol |
Nombre IUPAC |
cobalt(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Co/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
UGTGQPFWMZNLBE-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


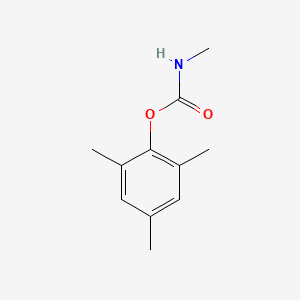




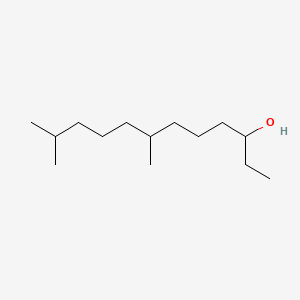
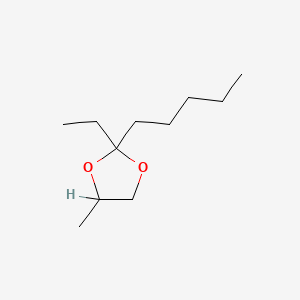
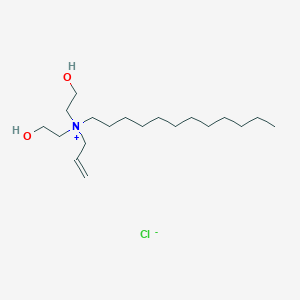
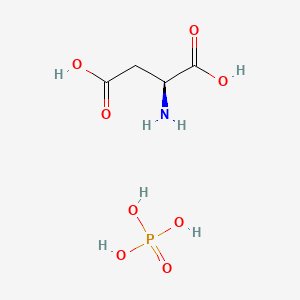
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
